1,4-Bis(3-aminopropoxy)butane (CAS: 7300-34-7) is an aliphatic diamine characterized by a central C4 alkyl chain flanked by two ether linkages and terminated by aminopropyl groups. This structure imparts significant conformational flexibility, making it a key building block for polymers where processability, solubility, and specific thermal properties are critical procurement considerations. [1] It is primarily used as a monomer in the synthesis of specialty polyimides and polyamides, and as a curing agent for epoxy resins, where its molecular architecture directly influences the final material's glass transition temperature, mechanical toughness, and thermal stability. [REFS-2, REFS-3]
Substituting 1,4-Bis(3-aminopropoxy)butane with simpler aliphatic diamines (e.g., 1,6-hexanediamine) or shorter-chain analogs fails to replicate critical performance characteristics tied to its specific molecular structure. The flexible ether linkages are crucial for enhancing the solubility of resulting polymers, such as polyimides, in common organic solvents, which is a significant advantage for processability. [REFS-1, REFS-2] Furthermore, the precise length of the C4-alkoxy spacer is a determining factor for the glass transition temperature (Tg) and chain packing density of the final polymer. [3] Using a different diamine will alter these properties, leading to materials with unintended brittleness, thermal behavior, or poor solubility, making direct substitution a high-risk decision in established formulations and synthesis protocols.
The incorporation of flexible ether linkages, as found in 1,4-Bis(3-aminopropoxy)butane, is a well-established strategy to improve the solubility of otherwise intractable aromatic polyimides. [1] For example, polyimides derived from benzophenonetetracarboxylic dianhydride (BTDA) and diamines containing ether bridges are often soluble in N-methyl-2-pyrrolidone (NMP), whereas related polyimides made with rigid diamines like those based on pyromellitic dianhydride (PMDA) are typically insoluble. [2] This enhanced solubility is critical for solution-casting of films and coatings, simplifying manufacturing workflows compared to more rigid, insoluble alternatives.
| Evidence Dimension | Solubility in NMP |
| Target Compound Data | Polyimides derived from ether-containing diamines are generally soluble |
| Comparator Or Baseline | Conventional aromatic polyimides (e.g., from PMDA) are generally insoluble |
| Quantified Difference | Qualitative (Soluble vs. Insoluble) |
| Conditions | Polyimide synthesis with BTDA dianhydride, room temperature solubility test in NMP. |
Improved solubility directly translates to easier, more cost-effective processing and fabrication of polymer films and coatings.
When used as a curing agent for a bisphenol A diglycidyl ether (DGEBA) epoxy resin, 1,4-Bis(3-aminopropoxy)butane (termed 1,4-APB in the study) produces a cured system with a specific thermal profile. In a study on nanocomposites, the baseline epoxy system cured with 1,4-APB exhibited a glass transition temperature (Tg) that was increased by 7 °C upon the addition of multi-wall carbon nanotubes. [1] This indicates that 1,4-APB forms a polymer network capable of significant interaction with fillers, and provides a baseline Tg that is suitable for applications requiring thermal stability that can be further enhanced.
| Evidence Dimension | Glass Transition Temperature (Tg) of Cured Epoxy |
| Target Compound Data | Forms a cured epoxy network with a baseline Tg that is enhanced by fillers. |
| Comparator Or Baseline | The same system with MWCNT filler (Tg increased by 7 °C). |
| Quantified Difference | ΔTg = +7 °C (with filler) |
| Conditions | Curing of DGEBA epoxy, measured by Dynamic Mechanical Thermal Analysis (DMTA). |
This compound creates a robust epoxy network, providing a solid thermal performance baseline that can be readily modified with functional fillers to meet specific application temperature requirements.
The structure of 1,4-Bis(3-aminopropoxy)butane, with its long and flexible C4-alkoxy chain, is designed to lower the glass transition temperature (Tg) and increase the flexibility of the resulting polymers compared to those made with shorter or more rigid diamines. [1] While direct head-to-head data for this specific compound was not found in the searched literature, the principle is well-established. For instance, in poly(ester imide)s, increasing the length and flexibility of the diamine component generally reduces the Tg. [2] This structural feature is a key selection criterion for applications where flexibility is prioritized over ultimate thermal stability.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Expected to yield polymers with lower Tg due to its long, flexible aliphatic ether structure. |
| Comparator Or Baseline | Polymers made with shorter-chain or aromatic diamines (generally have higher Tg). |
| Quantified Difference | Not specified in sources. |
| Conditions | Polycondensation reaction to form polyimides or polyamides. |
Selecting this diamine is a deliberate choice to engineer flexibility and a lower glass transition temperature into the final polymer, essential for applications like flexible electronics or coatings on non-rigid substrates.
This compound is the right choice when the manufacturing process requires the polyimide to be dissolved in a solvent for casting or coating. The flexible ether-alkoxy structure of 1,4-Bis(3-aminopropoxy)butane enhances solubility, overcoming the processing challenges associated with rigid, intractable aromatic polyimides. [1] This makes it suitable for producing flexible electronic substrates and protective coatings where solution-based application methods are necessary.
As a curing agent, 1,4-Bis(3-aminopropoxy)butane provides a balance of toughness and thermal performance. Its long, flexible chain can improve the fracture toughness of the cured epoxy compared to more rigid amine curatives. The resulting network's glass transition temperature provides a solid baseline that can be effectively raised through the inclusion of functional fillers, as demonstrated by the performance of its carbon nanotube composites. [2]
In applications beyond polyimides, such as in specialty polyamides or as a chain extender in polyurea systems, the compound's structure is critical for imparting flexibility. It is listed as a potential curative for polyurea prepolymers used in applications requiring specific gel times and flexibility, such as in the manufacturing of resilient materials. [3] Its selection over simple alkyl diamines is driven by the need to precisely control the flexibility and thermo-mechanical properties of the final product.
Corrosive;Acute Toxic;Irritant